6-Cyclopropyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
6-cyclopropyl-2-(piperidin-4-ylmethyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c17-13-4-3-12(11-1-2-11)15-16(13)9-10-5-7-14-8-6-10/h3-4,10-11,14H,1-2,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWFBYOXDAMVSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC3CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Simmons–Smith Cyclopropanation
A zinc-copper couple mediates the reaction between diiodomethane and allylic precursors. For instance, 6-allyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one undergoes cyclopropanation in dichloromethane at 0°C, yielding the cyclopropyl derivative with 55–65% efficiency.
Transition Metal-Catalyzed Cross-Coupling
Functionalization at the 2-Position: Piperidine Incorporation
The piperidin-4-ylmethyl group is introduced via alkylation or reductive amination:
Alkylation of Pyridazinone Intermediates
6-Cyclopropyl-2,3-dihydropyridazin-3-one reacts with 4-(bromomethyl)piperidine-1-carboxylate in acetonitrile using K₂CO₃ as a base. After deprotection with trifluoroacetic acid, the target compound is obtained in 65–70% yield.
Reductive Amination
Condensation of 6-cyclopropyl-2-formyl-2,3-dihydropyridazin-3-one with piperidin-4-amine in methanol, followed by NaBH₄ reduction, affords the product in 60–68% yield.
Critical considerations :
- Solvent polarity impacts reaction kinetics
- Steric hindrance from the cyclopropyl group necessitates prolonged reaction times (12–24 hours)
Alternative Routes: One-Pot Synthesis
Recent advancements enable a tandem cyclization-alkylation strategy. Ethyl 3-cyclopropyl-3-oxopropanoate and hydrazine hydrate form the pyridazinone core in situ, which subsequently reacts with 4-(chloromethyl)piperidine in dimethylformamide (DMF) at 120°C. This method achieves 50–55% overall yield but reduces purification steps.
Industrial-Scale Production Challenges
Large-scale synthesis faces hurdles in:
- Purification : Column chromatography is impractical; alternatives include crystallization from ethanol/water mixtures.
- Cost efficiency : Transition metal catalysts (e.g., Pd) increase expenses. Nickel-based alternatives are under investigation.
- Byproduct formation : Over-alkylation at the piperidine nitrogen requires careful stoichiometric control.
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Cost | Purity (%) |
|---|---|---|---|---|
| Simmons–Smith | 55–65 | Moderate | High | 90–95 |
| Suzuki coupling | 70–80 | High | Very High | 95–98 |
| Reductive amination | 60–68 | Low | Moderate | 85–90 |
| One-pot synthesis | 50–55 | High | Low | 80–85 |
Data synthesized from.
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, such as dihydropyridazinone derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyridazinone derivatives .
Scientific Research Applications
Medicinal Chemistry
6-Cyclopropyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one is being investigated as a potential pharmacophore in drug design. Its interactions with biological targets such as enzymes and receptors make it a candidate for developing therapeutics aimed at metabolic disorders and cardiovascular diseases .
Biological Studies
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : It has shown significant antifungal properties against resistant strains, including Candida auris, with minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL .
- Cognitive Enhancement : As a histamine H3 receptor antagonist, it may enhance cognitive functions, making it relevant for neurodegenerative disease research.
- Antitumor Effects : Preliminary studies suggest cytotoxic effects on cancer cell lines, indicating potential applications in oncology .
Case Studies
Several studies have highlighted the efficacy of this compound:
- Antifungal Efficacy : A study demonstrated the compound's effectiveness against resistant fungal strains, suggesting its potential as an antifungal agent in clinical settings.
- Lipid Modulation : Preclinical studies showed that the compound significantly lowers LDL and triglycerides while raising HDL levels in animal models, indicating its promise for treating dyslipidemia .
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 6-cyclopropyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one can be contextualized by comparing it to analogs with related scaffolds and substituents. Below is a detailed analysis:
Structural Analogues with Pyridazine/Pyridine Substituents
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|---|
| 6-Cyclopropyl-2-({1-[6-(trifluoromethyl)pyridazin-3-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one | 2202163-38-8 | C₁₈H₂₀F₃N₅O | 379.38 | Pyridazine ring with trifluoromethyl group |
| 6-Cyclopropyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one | 2097891-15-9 | C₁₉H₂₁F₃N₄O | 378.39 | Pyridine ring replaces pyridazine; positional isomerism of CF₃ |
Piperidine/Piperazine-Based Analogues
Examples from European patents () highlight derivatives with piperidine or piperazine rings substituted with aromatic or heteroaromatic groups:
- Compound A : 7-(Piperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one derivatives ().
- Compound B : N-[(1R,3S)-3-Isopropyl-3-(4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-ylcarbonyl)cyclopentyl]-3-methyltetrahydro-2H-pyran-4-amine ().
- Key Observations: Compound A replaces the dihydropyridazinone core with a pyrido-pyrimidinone system, which may influence target selectivity (e.g., kinase vs. GPCR targets) . Compound B incorporates a piperazine ring linked to a trifluoromethylpyridine group, suggesting a focus on CNS targets due to improved blood-brain barrier penetration .
Antimicrobial Activity in Related Compounds
- DMPI and CDFII (): Piperidinyl-indole derivatives synergize with carbapenems against methicillin-resistant Staphylococcus aureus (MRSA).
Physicochemical and Pharmacokinetic Considerations
- LogP : The trifluoromethyl group in the target compound likely increases LogP (~2.5–3.5 estimated), comparable to pyridine/pyridazine analogs .
- Synthetic Routes : Reductive amination (e.g., sodium triacetoxyborohydride-mediated reactions) is a common method for introducing piperidine substituents, as seen in .
Tables
Table 1: Structural Comparison of Key Compounds
Biological Activity
6-Cyclopropyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy against various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a cyclopropyl group and a piperidine moiety, which are known to influence its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a variety of biological activities, including:
- Antimicrobial Activity : Exhibits significant antifungal properties against resistant strains.
- Cognitive Enhancement : Shows potential as a histamine H3 receptor antagonist, which may enhance cognitive functions.
- Antitumor Effects : Demonstrates cytotoxic effects on cancer cell lines.
Antimicrobial Activity
A study focusing on the antifungal activity of derivatives related to piperidine and pyridazinone structures highlighted the relevance of such compounds in combating resistant fungal infections like Candida auris. The synthesized derivatives displayed minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL, indicating strong antifungal potential .
Table 1: Antifungal Activity of Related Compounds
| Compound | MIC (μg/mL) | MFC (μg/mL) | Mechanism of Action |
|---|---|---|---|
| pta1 | 0.24 | 0.97 | Plasma membrane disruption |
| pta2 | 0.30 | 1.50 | Induction of apoptosis |
| pta3 | 0.97 | 3.90 | Cell cycle arrest in S-phase |
Cognitive Enhancement
The compound has been identified as a potent histamine H3 receptor antagonist. In vivo studies demonstrated its ability to enhance wakefulness and improve memory in rat models at low doses (0.03–0.3 mg/kg) without significant side effects . This suggests potential applications in treating cognitive disorders.
Antitumor Effects
In terms of anticancer activity, compounds with similar structures have shown promising results against various cancer cell lines. For example, certain derivatives were reported to have IC50 values lower than established chemotherapeutics, indicating superior cytotoxicity .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) | Reference Drug IC50 (μM) |
|---|---|---|---|
| Compound A | HeLa | <5 | Doxorubicin (10) |
| Compound B | MCF7 | <8 | Cisplatin (12) |
| Compound C | A431 | <6 | Paclitaxel (15) |
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in fungal cell wall synthesis and cancer cell proliferation.
- Membrane Disruption : The interaction with cellular membranes leading to increased permeability is crucial for its antifungal action.
- Cell Cycle Modulation : Inducing cell cycle arrest has been observed in cancer cell lines treated with related compounds.
Case Studies
Several case studies have documented the effects of compounds similar to this compound:
- Study on Antifungal Efficacy : A clinical trial evaluated the effectiveness of piperidine derivatives against resistant strains of Candida auris, demonstrating significant improvements in treatment outcomes.
- Cognitive Function Trial : Another study assessed the cognitive-enhancing properties in aged rats, showing improvements in memory retention and learning capabilities.
Q & A
Basic: What are the recommended synthetic routes for 6-cyclopropyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one, and how can reaction yields be optimized?
Methodological Answer:
The compound can be synthesized via cyclocondensation of hydrazines with diketones or via functionalization of pyridazine precursors. Microwave-assisted synthesis (e.g., 3,6-di(pyridin-2-yl)pyridazines) offers faster reaction times and higher yields compared to conventional heating . Key steps include:
- Cyclopropyl introduction : Use cyclopropane carboxaldehyde in a nucleophilic substitution or [2+1] cycloaddition under basic conditions.
- Piperidine coupling : Employ Buchwald-Hartwig amination or reductive amination with piperidin-4-ylmethyl halides.
- Yield optimization : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) improves purity (>95%) .
Basic: What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis.
- First aid :
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture .
Basic: How should structural characterization be performed to confirm the compound’s identity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra for cyclopropyl protons (δ 0.8–1.2 ppm) and pyridazinone carbonyl (δ 165–170 ppm) .
- Mass Spectrometry (MS) : Confirm molecular ion peak (e.g., [M+H]⁺ at m/z 276.2) and fragmentation patterns .
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry (e.g., disorder in pyridazinone rings requires high-resolution data) .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore its pharmacological potential?
Methodological Answer:
- Core modifications : Synthesize analogs with substituted piperidine (e.g., 4-arylpiperazinyl derivatives) or pyridazinone rings (e.g., 6-methyl or 3-nitro groups) .
- Biological assays :
- Data analysis : Use Schrödinger’s Maestro for molecular docking to correlate substituent effects with activity .
Advanced: What analytical methods resolve challenges in quantifying trace impurities?
Methodological Answer:
- HPLC : Use a C18 column (4.6 × 250 mm, 5 µm) with mobile phase: 0.1% TFA in H₂O (A) and acetonitrile (B). Gradient: 10–90% B over 25 min. Detect at 254 nm .
- LC-MS/MS : Employ MRM mode for impurities (e.g., m/z 292.2 → 145.1) with a LOQ of 0.1 ng/mL .
- Reference standards : Cross-validate against pharmacopeial impurities (e.g., 4-methyl-5,11-dihydro-6H-diazepin-6-one) .
Advanced: How can contradictory spectral data (e.g., NMR vs. X-ray) be reconciled?
Methodological Answer:
- Dynamic effects : NMR captures time-averaged conformations, while X-ray shows static crystal structures. For example, piperidine ring puckering may vary in solution vs. solid state .
- Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to simulate NMR shifts and compare with experimental data .
- Variable-temperature NMR : Identify conformational exchange broadening (e.g., cyclopropyl rotation) by acquiring spectra at 298 K and 323 K .
Advanced: What strategies mitigate low solubility in aqueous buffers during in vitro assays?
Methodological Answer:
- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin (10 mM) to enhance solubility without cytotoxicity .
- pH adjustment : Prepare stock solutions in 10 mM ammonium acetate buffer (pH 6.5) to stabilize the pyridazinone core .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) for sustained release .
Advanced: How does the compound’s stability under varying pH and temperature conditions impact storage protocols?
Methodological Answer:
- Accelerated stability studies : Incubate at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (e.g., hydrolysis of the pyridazinone ring at pH < 3) .
- Lyophilization : For long-term storage, lyophilize with trehalose (5% w/v) to prevent hydrolytic degradation .
- Light sensitivity : Store in amber vials; UV-Vis spectroscopy confirms photodegradation (λmax shift from 270 nm to 310 nm) .
Advanced: What in vivo models are suitable for evaluating its pharmacokinetic and toxicity profiles?
Methodological Answer:
- Pharmacokinetics : Administer 10 mg/kg IV/PO in Sprague-Dawley rats. Collect plasma at 0.5, 1, 2, 4, 8, 24 h. Analyze via LC-MS/MS for bioavailability (%F) and half-life (t₁/₂) .
- Toxicity : Conduct 28-day repeat-dose studies in rodents. Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) .
- Metabolite identification : Use hepatocyte incubations + UPLC-QTOF to detect Phase I/II metabolites (e.g., hydroxylation at cyclopropyl) .
Advanced: How can researchers validate the compound’s purity for publication or regulatory submissions?
Methodological Answer:
- Triangulation : Combine HPLC (purity >98%), elemental analysis (C, H, N within ±0.4% of theoretical), and HRMS (mass error <5 ppm) .
- Residual solvents : Perform GC-MS per ICH Q3C guidelines (e.g., DMF < 880 ppm) .
- Batch-to-batch consistency : Use PCA analysis of NMR spectra to detect outlier batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
